molecular formula C10H20N2O B6204763 2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine CAS No. 1864407-00-0

2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine

Cat. No.: B6204763
CAS No.: 1864407-00-0
M. Wt: 184.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions that favor the formation of the spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like this compound generally follows similar principles as laboratory synthesis but on a larger scale. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PhI(OAc)2 and bis(trifluoroacetoxy)iodobenzene (PIFA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential anticancer activity.

    Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.

    1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Known for its antitumor activity.

Uniqueness

2-{6-oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine stands out due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1864407-00-0

Molecular Formula

C10H20N2O

Molecular Weight

184.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.